N-(4-acetylphenyl)undecanamide
Description
N-(4-Acetylphenyl)undecanamide is a synthetic amide derivative characterized by an undecanamide (11-carbon alkyl chain) linked to a 4-acetylphenyl group. While direct studies on this compound are scarce, its structural analogs, such as N-(4-acetylphenyl)butanamide (CAS 324580-52-1), provide insights into its physicochemical and biological behavior .
The molecular formula of this compound can be inferred as C₁₉H₂₇NO₂ (extrapolated from the butanamide analog, C₁₂H₁₅NO₂ ). Key features include:
- Undecanamide chain: Enhances lipophilicity and membrane permeability compared to shorter-chain analogs.
Properties
Molecular Formula |
C19H29NO2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)undecanamide |
InChI |
InChI=1S/C19H29NO2/c1-3-4-5-6-7-8-9-10-11-19(22)20-18-14-12-17(13-15-18)16(2)21/h12-15H,3-11H2,1-2H3,(H,20,22) |
InChI Key |
KJYBJYXDLZVHOD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)C |
Canonical SMILES |
CCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4-Acetylphenyl)butanamide (CAS 324580-52-1)
- Structure : Butanamide (4-carbon chain) + 4-acetylphenyl.
- Molecular Formula: C₁₂H₁₅NO₂ .
- Key Differences :
11-(3-Hydroxy-5-pentylphenoxy)-N-(4-hydroxyphenyl)undecanamide (CAS 869376-64-7)
- Structure: Undecanamide + 4-hydroxyphenyl + phenolic substituents.
- Key Differences :
- Substituent Effects : The hydroxyl groups enhance water solubility but reduce metabolic stability compared to the acetyl group in N-(4-acetylphenyl)undecanamide .
- Biological Activity : Hydroxyl-substituted analogs are often explored for antioxidant or anti-inflammatory properties, whereas acetylated derivatives may prioritize receptor binding .
Functional Group Modifications
| Parameter | This compound | N-(4-Hydroxyphenyl)undecanamide | N-(4-Acetylphenyl)butanamide |
|---|---|---|---|
| Substituent | Acetyl (electron-withdrawing) | Hydroxyl (electron-donating) | Acetyl |
| logP (Predicted) | ~5.2 | ~3.8 | ~2.8 |
| Water Solubility | Low | Moderate | Low |
| Metabolic Stability | High (acetyl resistance) | Moderate (hydroxyl oxidation) | High |
Research Findings and Implications
- Lipophilicity-Bioactivity Relationship : Longer alkyl chains (e.g., undecanamide) correlate with enhanced cellular uptake but may reduce aqueous solubility, limiting bioavailability .
- Acetyl vs. Hydroxyl Groups : Acetylated phenyl groups improve metabolic stability by resisting cytochrome P450-mediated oxidation, whereas hydroxylated analogs are prone to glucuronidation .
- Synthetic Challenges : Undecanamide derivatives require specialized coupling reagents (e.g., HATU/DIPEA) for amide bond formation, increasing synthesis costs compared to shorter-chain analogs .
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